molecular formula C13H25NO10S3 B1243939 Glucoalyssin CAS No. 499-37-6

Glucoalyssin

Cat. No.: B1243939
CAS No.: 499-37-6
M. Wt: 451.5 g/mol
InChI Key: HUCGRJSHMZWRQQ-PWGYDFSISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Glucoalyssin can be synthesized through the hydrolysis of its precursor compounds using the enzyme myrosinase. This enzyme catalyzes the breakdown of glucosinolates to produce isothiocyanates, nitriles, and other compounds .

Industrial Production Methods: Industrial production of this compound involves the extraction from Brassicaceae plants. The process typically includes:

Chemical Reactions Analysis

Types of Reactions: Glucoalyssin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Myrosinase enzyme, water, and mild acidic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

    Isothiocyanates: Known for their anti-cancer properties.

    Nitriles: Formed under certain hydrolysis conditions.

    Thiols: Resulting from reduction reactions.

Mechanism of Action

Glucoalyssin exerts its effects primarily through the formation of isothiocyanates upon hydrolysis. These isothiocyanates can:

Comparison with Similar Compounds

    Glucoraphanin: Another glucosinolate found in broccoli, known for its anti-cancer properties.

    Glucobrassicin: Found in cabbage and other Brassicaceae vegetables, also studied for its health benefits.

    Sinigrin: Present in mustard seeds, known for its role in plant defense and potential health benefits.

Uniqueness of Glucoalyssin: this compound is unique due to its specific structure and the particular isothiocyanates it forms upon hydrolysis. These isothiocyanates have distinct biological activities, making this compound a valuable compound for research and industrial applications .

Biological Activity

Glucoalyssin is a glucosinolate, a class of natural compounds found predominantly in cruciferous vegetables. These compounds have garnered significant attention due to their potential health benefits and biological activities, particularly their roles in cancer prevention, antimicrobial effects, and modulation of various biological systems. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Overview of Glucosinolates

Glucosinolates are sulfur-containing compounds that are hydrolyzed by the enzyme myrosinase to produce bioactive products such as isothiocyanates and nitriles. The biological activities associated with glucosinolates are largely attributed to these hydrolysis products. This compound, specifically, has been identified as a compound with notable biological properties.

Biological Activities

1. Anticancer Properties

Research indicates that this compound exhibits anticancer activity through various mechanisms, including:

  • Induction of Apoptosis : Studies have shown that glucosinolate hydrolysis products can induce apoptosis in cancer cells. For instance, isothiocyanates derived from glucosinolates have been linked to the activation of apoptotic pathways in various cancer cell lines .
  • Inhibition of Tumor Growth : Clinical trials have documented the effects of glucosinolate-rich diets on tumor growth inhibition. A notable study highlighted that participants consuming high levels of glucosinolates showed reduced tumor markers associated with colorectal cancer .

2. Antimicrobial Effects

This compound and its hydrolysis products demonstrate significant antimicrobial properties:

  • Bacterial Inhibition : Research has indicated that this compound can inhibit the growth of certain pathogenic bacteria. The antimicrobial activity is believed to stem from its ability to disrupt bacterial cell membranes and interfere with cellular processes .
  • Fungal Activity : There is also evidence suggesting that this compound exhibits antifungal properties, which could be beneficial in food preservation and safety applications.

Case Studies

Several studies have investigated the health benefits associated with this compound:

  • Study on Dietary Intake and Cancer Risk : A cohort study involving dietary assessments showed that individuals with higher intake of cruciferous vegetables, which contain this compound, had a significantly lower risk of developing certain cancers, particularly lung and colorectal cancers .
  • Clinical Trials : Over 60 registered clinical trials have focused on the effects of glucosinolates on health outcomes. Most trials reported positive impacts on cognitive function and cancer prevention .

Effects of Processing on this compound

The biological activity of this compound can be affected by food processing methods:

Processing MethodThis compound Content (mg/100g)
Raw0.8410
Boiled0.4827
Steamed0.5824
Microwaved0.0697
Fried0.0594
Stir-Fried0.0558

This table illustrates that cooking methods significantly reduce the content of this compound, particularly through frying and microwaving, which leads to substantial losses in its concentration .

Properties

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-6-methylsulfinyl-N-sulfooxyhexanimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO10S3/c1-26(19)6-4-2-3-5-9(14-24-27(20,21)22)25-13-12(18)11(17)10(16)8(7-15)23-13/h8,10-13,15-18H,2-7H2,1H3,(H,20,21,22)/b14-9-/t8-,10-,11+,12-,13+,26?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCGRJSHMZWRQQ-PWGYDFSISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CCCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)CCCCC/C(=N/OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO10S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499-37-6
Record name Glucoalyssin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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